molecular formula CF3NO4 B13755404 Trifluoromethyl peroxynitrate CAS No. 50311-48-3

Trifluoromethyl peroxynitrate

Cat. No.: B13755404
CAS No.: 50311-48-3
M. Wt: 147.01 g/mol
InChI Key: IRCOOTKZKSUTLW-UHFFFAOYSA-N
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Description

Trifluoromethyl peroxynitrate (CF₃O₂NO₂) is a chemical compound of significant interest in atmospheric chemistry research, particularly for investigating the degradation pathways of industrial compounds such as chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs) . It is formed in the atmosphere through the reaction of CF₃• radicals with O₂ and NO₂ . This compound is known to be relatively stable in dry atmospheres, allowing for potential transport from urban to pristine environments, where its thermal decomposition can release NO₂ and fluorinated peroxy radicals, impacting air quality . Recent studies have explored its gas-phase degradation mechanisms and stability in the presence of water vapour, concluding that its degradation is not influenced by water, in contrast to other similar compounds . The molecular structure, along with its infrared and UV absorption cross-sections, has been well-characterized, providing valuable tools for its detection and study . This compound is exclusively for research applications and is not intended for diagnostic or therapeutic uses. This product is For Research Use Only. It is not appropriate for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50311-48-3

Molecular Formula

CF3NO4

Molecular Weight

147.01 g/mol

IUPAC Name

trifluoromethoxy nitrate

InChI

InChI=1S/CF3NO4/c2-1(3,4)8-9-5(6)7

InChI Key

IRCOOTKZKSUTLW-UHFFFAOYSA-N

Canonical SMILES

C(OO[N+](=O)[O-])(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Laboratory Preparation of Trifluoromethyl Peroxynitrate

Photolytic Synthesis Routes

Photolytic methods for synthesizing trifluoromethyl peroxynitrate utilize ultraviolet (UV) light to initiate reactions between precursor molecules. This approach is widely employed due to its efficiency in generating the necessary radical species.

UV Photolysis of Fluorocarbon Precursors in the Presence of Nitrogen Dioxide and Oxygen

A common and effective method for the synthesis of this compound involves the UV photolysis of fluorocarbon precursors, such as trifluoromethyl iodide (CF3I) or trifluoroacetic anhydride (B1165640) ((CF3CO)2O), in the presence of nitrogen dioxide (NO2) and oxygen (O2). acs.orgaip.org

The synthesis using CF3I is typically accomplished by the UV photolysis (at 254 nm) of a mixture of CF3I, NO2, and O2. acs.orgacs.org The photolysis of CF3I generates trifluoromethyl radicals (CF3•). acs.org In the presence of oxygen, these radicals rapidly add O2 to form trifluoromethylperoxy radicals (CF3OO•). acs.org The subsequent reaction between the CF3OO• radical and NO2 leads to the formation of this compound. acs.org The pure product is then isolated through trap-to-trap condensation, and any byproducts can be removed by treating the crude product with ozone (O3). acs.orgacs.org

Similarly, this compound can be synthesized via the UV photolysis of a mixture of trifluoroacetic anhydride ((CF3CO)2O), nitrogen dioxide (NO), and oxygen (O2). aip.org In one documented procedure, the mixture was maintained at 0°C and subjected to radiation for approximately one hour. aip.org The resulting this compound was then purified by fractional distillation under vacuum at temperatures of -100 °C, -120 °C, and -196 °C, with the product being collected in the -120 °C fraction. aip.org

Table 1: Summary of Photolytic Synthesis from Fluorocarbon Precursors

Precursor Reagents Radiation Source Key Steps Purification
CF3I NO2, O2 UV lamp (254 nm) Photolytic generation of CF3• radicals, followed by reaction with O2 to form CF3OO•, which then reacts with NO2. acs.org Trap-to-trap condensation, treatment with O3. acs.orgacs.org
(CF3CO)2O NO, O2 UV radiation Photolysis of the precursor mixture. aip.org Fractional distillation under vacuum. aip.org

Photolysis of Related Trifluoromethyl Compounds

The synthesis of this compound has also been achieved through the photolysis of other trifluoromethyl compounds, notably trifluoronitrosomethane (B1596166) (CF3NO). aip.orgacs.org This method involves the in situ generation of the target compound within smog chambers by irradiating CF3NO in the presence of oxygen and nitrogen dioxide. acs.org This approach is particularly relevant for atmospheric chemistry studies where the formation and behavior of this compound under simulated atmospheric conditions are of interest.

Chemical Reaction-Based Synthesis

Chemical reaction-based methods provide alternative pathways to this compound, avoiding the need for photolytic equipment. These syntheses rely on the direct reaction between carefully chosen peroxy compounds and nitrogen oxides.

Reactions of Trifluoromethyl Hydroperoxide (CF3OOH) with Dinitrogen Pentoxide (N2O5)

One of the earliest reported chemical syntheses of this compound involves the reaction of trifluoromethyl hydroperoxide (CF3OOH) with dinitrogen pentoxide (N2O5). aip.orgresearchgate.net This reaction provides a high-yield route to the desired product. researchgate.net The methodology underscores the utility of hydroperoxide precursors in the formation of peroxynitrates.

Reactions of Fluoroperoxytrifluoromethane (CF3OOF) with Dinitrogen Tetroxide (N2O4)

An alternative high-yield chemical synthesis utilizes the reaction between fluoroperoxytrifluoromethane (CF3OOF) and dinitrogen tetroxide (N2O4). aip.orgresearchgate.net This method, alongside the CF3OOH/N2O5 reaction, was among the first to demonstrate the efficient preparation of this compound through non-photolytic means. researchgate.net

Reactions of Trifluoromethyl Peroxy Derivatives with Inorganic Nitrogen Compounds

The synthesis of this compound can also be accomplished through the reactions of various trifluoromethyl peroxy derivatives with inorganic nitrogen compounds. acs.org These reactions represent a broader class of synthetic strategies for forming the O-N bond characteristic of peroxynitrates. While specific examples beyond those mentioned above are less commonly detailed in readily available literature, the principle involves the reaction of a trifluoromethyl peroxy species (CF3OO-R) with a suitable nitrogen-containing reactant.

Table 2: Summary of Chemical Reaction-Based Synthesis

Trifluoromethyl Precursor Nitrogen Compound Key Feature
Trifluoromethyl hydroperoxide (CF3OOH) Dinitrogen pentoxide (N2O5) High-yield synthesis. researchgate.net
Fluoroperoxytrifluoromethane (CF3OOF) Dinitrogen tetroxide (N2O4) High-yield synthesis. researchgate.net
Trifluoromethyl peroxy derivatives Inorganic nitrogen compounds General class of reactions for peroxynitrate formation. acs.org

Purification and Isolation Techniques for this compound

The isolation and purification of this compound (CF₃OONO₂) from crude reaction mixtures are critical steps to obtain a sample of sufficient purity for subsequent characterization and experimental studies. The primary methods reported in the literature involve low-temperature fractional distillation under vacuum, often referred to as trap-to-trap condensation, and chemical treatment to remove specific impurities.

Following its synthesis, crude this compound is typically subjected to a purification regimen to separate it from unreacted starting materials and byproducts. A common impurity that requires removal is nitrogen dioxide (NO₂). Research findings indicate that treating the crude product with ozone (O₃) is an effective method for eliminating residual NO₂. aip.orgresearchgate.netacs.orgresearchgate.net

The principal technique for isolating pure this compound is low-temperature fractional distillation, a method that separates compounds based on differences in their volatility at reduced pressures. aip.orgacs.orgresearchgate.net This process is conducted in a vacuum line equipped with a series of cold traps maintained at successively lower temperatures.

In a typical procedure, the crude product mixture is passed through a series of U-traps held at specific low temperatures. One detailed experimental protocol describes the purification of this compound by fractional distillation under vacuum using traps maintained at -100 °C, -120 °C, and -196 °C. aip.org In this setup, the this compound is selectively condensed and collected in the -120 °C trap, while more volatile impurities pass through to be collected in the colder, -196 °C trap (typically cooled with liquid nitrogen), and less volatile components are retained in the warmer, -100 °C trap. aip.org

The selection of trap temperatures is crucial for achieving effective separation. For other, related perfluorinated peroxynitrates, different temperature profiles for trap-to-trap condensation have been utilized, demonstrating the adaptability of the technique for various fluorinated compounds. acs.org The purity of the final product is often verified using spectroscopic methods, such as infrared (IR) spectroscopy, to confirm the absence of impurity-related absorption bands. researchgate.netacs.org

The table below summarizes the key techniques employed in the purification and isolation of this compound.

Technique Apparatus/Reagents Conditions Purpose Purity Achieved Citations
Chemical Treatment Ozone (O₃)Gaseous mixing with crude productRemoval of residual nitrogen dioxide (NO₂)Pre-purification step aip.orgresearchgate.netacs.orgresearchgate.net
Low-Temperature Fractional Distillation Vacuum line with multiple cold trapsVacuum; Specific low temperatures (e.g., -100 °C, -120 °C, -196 °C)Isolation of CF₃OONO₂ based on its volatilityHigh purity suitable for spectroscopic and kinetic studies aip.orgacs.orgresearchgate.net
Trap-to-Trap Condensation Series of U-trapsLow temperature and pressureSeparation of CF₃OONO₂ from byproducts and unreacted reagentsPure product isolated in a specific trap researchgate.netacs.orgresearchgate.netacs.orgresearchgate.net

Molecular Structure and Conformational Analysis of Trifluoromethyl Peroxynitrate

Experimental Determination of Gas-Phase Molecular Geometry

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction (GED) has been a primary tool for determining the molecular structure of trifluoromethyl peroxynitrate. acs.orgresearchgate.net This technique involves scattering a beam of electrons off the gaseous molecules and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the distances between the atoms in the molecule.

Studies using GED have revealed that this compound possesses a skew structure with C₁ symmetry. acs.orgresearchgate.net A key finding from these studies is the exceptionally long O-N bond, measured at 1.523(7) Å. acs.orgresearchgate.net This elongated bond is indicative of its weakness and correlates with the low bond-dissociation energy of the O-N bond. acs.orgresearchgate.net The COON dihedral angle, which describes the twist between the CF₃O group and the NO₂ group, was determined to be 105.1(16)°. acs.orgresearchgate.net

Spectroscopic Probes for Structural Elucidation

In conjunction with electron diffraction, various spectroscopic methods have been employed to probe the structural details of this compound. nih.gov Infrared (IR) and UV absorption spectroscopy, as well as photoelectron spectroscopy (PES) and photoionization mass spectrometry (PIMS), have provided valuable data that complement the GED results. acs.orgnih.govaip.org

Vibrational analysis of the IR spectrum helps to confirm the molecular structure and the presence of specific functional groups. acs.org Photoelectron spectroscopy has been used to investigate the electronic structure and ionization processes of the molecule. nih.govaip.org These experimental techniques, combined with theoretical calculations, provide a comprehensive picture of the molecule's geometry and electronic properties. nih.govaip.org

Quantum Chemical Approaches to Conformation and Electronic Structure

Quantum chemical calculations have played a vital role in complementing and interpreting the experimental findings. These computational methods allow for the optimization of molecular geometries and the analysis of electronic structures, providing a deeper understanding of the forces that govern the molecule's conformation.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) has been widely used to model the structure of this compound. acs.orgresearchgate.netconicet.gov.ar DFT methods, such as B3LYP and B3PW91, have been shown to provide geometries that are in good agreement with experimental data. acs.orgresearchgate.netconicet.gov.ar For instance, the B3PW91/6-311+G* level of theory satisfactorily reproduces the experimental geometry determined by GED. acs.orgresearchgate.net These calculations are essential for optimizing the molecular structure and predicting vibrational frequencies. conicet.gov.ar

Ab Initio Calculations (e.g., HF, MP2, B3LYP) for Structural Parameters

Ab initio methods, which are based on first principles of quantum mechanics, have also been extensively applied to study this compound. acs.orgresearchgate.netconicet.gov.ar Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), along with hybrid functionals like B3LYP, have been used to calculate structural parameters. acs.orgresearchgate.netconicet.gov.ar

It has been noted that the choice of method and basis set can significantly impact the calculated O-N bond length. For example, the HF/3-31G* approximation predicts a much shorter O-N bond (1.390 Å) compared to the experimental value, while the HF/3-21G and B3PW91/6-311+G* methods provide more accurate results. acs.orgresearchgate.net High-level ab initio calculations are crucial for obtaining reliable predictions of molecular properties. acs.org

Analysis of Key Dihedral Angles (e.g., COON) and Bond Lengths (e.g., O-N bond)

Both experimental and computational studies have focused on key structural parameters that define the conformation of this compound. The COON dihedral angle and the O-N bond length are of particular importance.

The experimentally determined COON dihedral angle of 105.1(16)° indicates a non-planar or skew conformation. acs.orgresearchgate.net DFT calculations at the B3LYP/6-311++G(3df,3pd) level of theory also predict a COON dihedral angle of about 104°, which is in close agreement. conicet.gov.ar

The O-N bond length is a critical parameter related to the stability of the molecule. The experimental value of 1.523(7) Å is considered to be extremely long. acs.orgresearchgate.net Theoretical calculations support this finding, with the B3PW91/6-311+G* method yielding a similar value. acs.orgresearchgate.net This long and weak O-N bond is a key factor in the atmospheric chemistry of this compound, as it readily undergoes dissociation. acs.orgresearchgate.net

Table 1: Experimental and Theoretical Structural Parameters of this compound

ParameterGas-Phase Electron Diffraction (GED)B3PW91/6-311+GHF/3-21GHF/6-31G
Bond Lengths (Å)
O-N1.523(7) acs.orgresearchgate.net1.523 acs.orgresearchgate.net1.5161.390 acs.orgresearchgate.net
O-O1.414(8)1.4141.4011.393
C-O1.371(9)1.3681.3621.328
Bond Angles (deg)
C-O-O108.3(6)108.1109.1110.1
O-O-N108.9(5)108.9109.3112.5
O-N=O(cis)111.4(10)112.1113.1115.1
O-N=O(trans)118.6(10)118.2117.8118.8
Dihedral Angles (deg)
C-O-O-N105.1(16) acs.orgresearchgate.net105.1 acs.orgresearchgate.net104.5100.3
O-O-N=O(cis)178.6(25)180.0180.0180.0

Conformational Isomerism and Energetic Landscapes of this compound

The three-dimensional arrangement of atoms in this compound (CF₃OONO₂) gives rise to conformational isomers, which are interconverted by rotation about single bonds. The study of these conformers and the energy associated with their interconversion provides a detailed picture of the molecule's flexibility and stability.

Theoretical and experimental studies have established that this compound possesses a skew structure with C₁ symmetry. acs.orgresearchgate.net This non-planar arrangement is the most stable conformation of the molecule in its neutral ground state. A critical parameter defining this structure is the dihedral angle between the C-O-O plane and the O-N-O plane (COON). Gas-phase electron diffraction and quantum chemical calculations have determined this angle to be approximately 105.1°. acs.orgresearchgate.netresearchgate.net This value is similar to that observed in related peroxynitrates, such as CF₃CF₂OONO₂, which exhibits a COON dihedral angle of about 104°. conicet.gov.ar

The energetic landscape of this compound is characterized by the potential energy surface associated with internal rotations. Rotation around the O–N single bond, for instance, is a key factor in its conformational dynamics. While specific rotational barrier energies for CF₃OONO₂ are not extensively detailed in the provided search results, data from the closely related CF₃CF₂OONO₂ molecule suggests a significant energy barrier. For CF₃CF₂OONO₂, the rotational barrier around the O–N bond has been calculated to be 9.1 kcal mol⁻¹. conicet.gov.ar This indicates that while rotation can occur, the molecule spends most of its time in the stable skew conformation.

A dramatic shift in the energetic landscape and conformation occurs upon ionization of the molecule to form the CF₃OONO₂⁺ cation. The removal of an electron, primarily from the O–N σ bond, leads to a significant structural rearrangement. aip.orgnih.gov The molecule transitions from a non-planar to a planar geometry. aip.orgnih.gov In this state, the COON dihedral angle changes to 180°. aip.orgnih.gov This change is accompanied by a notable increase in the O–N bond length, reflecting the weakened bond. aip.orgnih.gov

The following tables summarize key structural parameters for the most stable conformer of this compound and compare the dihedral angle in its neutral and ionized states.

Table 1: Selected Structural Parameters of the Most Stable Conformer of this compound

ParameterValue
SymmetryC₁
COON Dihedral Angle105.1(16)° acs.orgresearchgate.net
O−N Bond Length1.523(7) Å acs.orgresearchgate.net
O−O Bond Length1.420(6) Å researchgate.net

Table 2: Comparison of the COON Dihedral Angle in Neutral and Ionized this compound

SpeciesConformationCOON Dihedral Angle
CF₃OONO₂ (Neutral)Skew (Non-planar)105.1° acs.orgaip.orgnih.gov
CF₃OONO₂⁺ (Cation)Planar180° aip.orgnih.gov

Electronic Structure and Ionization/dissociation Processes of Trifluoromethyl Peroxynitrate

Photoelectron Spectroscopy (PES) Investigations

Photoelectron spectroscopy serves as a powerful tool to probe the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization.

Experimental studies utilizing PES have identified distinct bands in the low ionization region of trifluoromethyl peroxynitrate. aip.org The first vertical ionization potential has been experimentally determined to be 12.39 eV. nih.gov Further ionization potentials have also been observed. aip.org These experimental values show good agreement with theoretical calculations, providing a comprehensive understanding of the energy levels of the molecular orbitals. aip.org

Table 1: Experimental and Calculated Ionization Potentials (IPs) of this compound

Experimental Vertical IP (eV)
12.39 aip.orgnih.gov
12.71 aip.org

Source: The Journal of Chemical Physics aip.orgnih.gov

Theoretical analyses of the molecular orbitals (MOs) of this compound reveal important characteristics of its electronic structure. The highest occupied molecular orbitals (HOMOs) are associated with the oxygen lone pairs. sciengine.com Upon ionization, the removal of an electron from the O–N sigma bond leads to the observed geometric changes, including the planarization of the COON dihedral angle and the lengthening of the O–N bond. nih.gov The positive charge in the resulting cation is primarily localized on the NO₂ moiety. nih.gov

Photoionization Mass Spectrometry (PIMS) Analysis

Photoionization mass spectrometry provides critical information about the fragmentation patterns of molecules upon ionization, offering insights into their dissociation pathways.

The photoionization mass spectrum of this compound is characterized by several distinct peaks corresponding to different fragment ions. aip.org The major fragments observed are at mass-to-charge ratios (m/z) of 46, 69, 85, and 101. aip.org

Table 2: Observed Dissociation Fragment Ions of this compound in PIMS

m/z Ion
46 NO₂⁺
69 CF₃⁺
85 CF₃O⁺

Source: The Journal of Chemical Physics aip.org

The relative intensities of the fragment ions in the mass spectrum are indicative of the favored dissociation pathways. aip.org Theoretical calculations of bond dissociation energies help to explain the observed ion intensities. nih.gov For the this compound cation (CF₃OONO₂⁺), the dissociation of the O–N single bond is identified as the most favored pathway. aip.orgnih.gov This is consistent with the significant elongation of this bond upon ionization. nih.gov

Theoretical Prediction of Dissociation Mechanisms

Quantum chemical calculations have been instrumental in predicting the dissociation mechanisms of this compound. aip.orgnih.gov The calculations of bond dissociation energies for the parent ion support the experimental findings from PIMS. aip.org The primary dissociation pathway is the cleavage of the O–N bond, leading to the formation of CF₃OO and NO₂ fragments. conicet.gov.ar This is attributed to the relatively low O–N bond dissociation energy. researchgate.netacs.org The anomeric effect has been shown to play a significant role in the O-N bond dissociation. researchgate.net

Calculation of Bond Dissociation Energies

Theoretical calculations have been instrumental in determining the bond dissociation energies (BDEs) within the this compound (CF₃OONO₂) molecule. These computational studies provide insight into the molecule's stability and the energy required to break specific bonds.

One study utilized the Gaussian16 program with the B3LYP/6–311 + G(2df) method to calculate the dissociation energy for the O─N bond. researchgate.net The calculated value for the O─N bond in CF₃OONO₂ was 103.2 kJ/mol. researchgate.net This value is part of a broader examination of the thermal stabilities of various organic peroxynitrates. researchgate.net The relatively low O-N bond dissociation energy is consistent with the observation of an extremely long O−N bond length of 1.523(7) Å. researchgate.netacs.org Quantum chemical calculations at different levels of theory, such as HF/3-21G and B3PW91/6-311+G*, have been used to determine the molecular structure, which supports the low bond-dissociation energy. researchgate.netacs.org

Calculated Bond Dissociation Energies for CF₃OONO₂
BondComputational MethodCalculated BDE (kJ/mol)Source
O─NB3LYP/6–311 + G(2df)103.2 researchgate.net

Identification of Favored Dissociation Pathways, particularly O-N Bond Cleavage

Based on the calculated bond dissociation energies, the favored dissociation pathway for the this compound cation (CF₃OONO₂⁺) has been identified. aip.orgnih.gov Theoretical studies confirm that the cleavage of the O-N single bond is the most favored of the possible dissociation paths. aip.orgnih.gov This finding is crucial for understanding the molecule's behavior upon ionization and explains the ion intensities observed in photoionization mass spectrometry. aip.orgnih.gov The weakness of the O-N bond, evidenced by its low dissociation energy and significant length, predisposes the molecule to this particular fragmentation channel. researchgate.netacs.org The primary thermal dissociation pathway for related peroxynitrates is also the O–N bond fission. conicet.gov.ar

The dissociation process results in the formation of specific fragments. The photoionization mass spectrum of CF₃OONO₂ shows distinct peaks at m/z = 46, 69, 85, and 101, which can be explained by the predicted dissociation pathways following O-N bond cleavage. aip.org

Structural Transformations upon Ionization (e.g., Planarization)

Significant structural transformations occur in this compound upon one-electron ionization. aip.orgnih.gov The neutral CF₃OONO₂ molecule possesses a nonplanar, skew structure with C1 symmetry. researchgate.netresearchgate.netacs.org However, upon ionization to form the ground-state cation (CF₃OONO₂⁺), the molecule undergoes a notable conformational change from nonplanar to planar. aip.orgnih.gov

This planarization is a direct result of the removal of one electron from the O-N sigma (σ) bond. aip.orgnih.gov Specifically, the COON dihedral angle changes to 180°, forcing the heavy atoms into a planar arrangement. aip.orgnih.gov

In addition to this change in conformation, the O-N single bond length increases remarkably by at least 0.44 Å upon ionization. aip.org This bond prolongation, coupled with the planarization, is a key feature of the structural dynamics of CF₃OONO₂ during ionization. aip.org Concurrently, the positive charge in the resulting cation becomes most localized on the NO₂ moiety. aip.orgnih.gov These substantial structural changes are reflected in the molecule's photoelectron spectroscopy (PES) and photoionization mass spectroscopy (PIMS) spectra. aip.org

Spectroscopic Characterization and Vibrational Analysis of Trifluoromethyl Peroxynitrate

Infrared (IR) Absorption Spectroscopy

Infrared spectroscopy is a fundamental tool for identifying functional groups and determining the structure of molecules. For trifluoromethyl peroxynitrate, IR spectroscopy has been used to determine its absorption cross-sections and to perform a complete analysis of its vibrational modes. acs.orgacs.org

Reliable infrared absorption cross-sections for this compound have been determined, which are essential for its quantitative analysis and for modeling its atmospheric behavior. acs.orgacs.org The synthesis of pure this compound, often achieved through methods like the UV photolysis of a mixture of CF₃I, NO₂, and O₂, allows for precise spectroscopic measurements. acs.orgacs.org The IR spectrum of CF₃OONO₂ is characterized by strong absorption bands corresponding to the vibrations of its constituent bonds.

The integrated absorption cross-sections for the most prominent IR bands have been measured. These values are critical for atmospheric monitoring and for calculating the compound's radiative efficiency. The strongest absorptions are associated with the NO₂ stretching modes and the C-F stretching modes.

Table 1: Infrared Absorption Bands and Cross Sections of this compound

Wavenumber (cm⁻¹) Integrated Absorption Cross Section (10⁻¹⁷ cm molecule⁻¹) Assignment
1762 16.9 νₐₛ(NO₂)
1303 11.8 νₛ(NO₂)
1259 22.0 ν(CF₃)
1218 27.6 ν(CF₃)
1148 10.3 ν(CF₃)
977 4.86 ν(C-O)
812 6.58 ν(O-O)

Data sourced from Kopitzky et al. (1998) acs.org

A complete vibrational analysis of this compound has been performed, combining experimental IR data with quantum chemical calculations. acs.orgacs.org The molecule possesses C₁ symmetry, which means all 18 of its fundamental vibrational modes are active in both infrared and Raman spectroscopy. acs.org These modes include stretching (ν), deformation (δ), rocking (ρ), and torsion (τ) vibrations. acs.org

The assignments are based on the characteristic frequencies of the functional groups. The NO₂ group gives rise to strong asymmetric and symmetric stretching bands. The trifluoromethyl (CF₃) group has several strong stretching vibrations, and the peroxide (O-O) and C-O bonds also have distinct stretching frequencies. acs.org Theoretical calculations, such as those using Density Functional Theory (DFT) methods like B3PW91, have been shown to reproduce the experimental vibrational frequencies with good accuracy, aiding in the definitive assignment of each mode. acs.orgacs.org

Table 2: Vibrational Assignment for this compound

Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Assignment
ν₁ 1762 1765 νₐₛ(NO₂)
ν₂ 1303 1307 νₛ(NO₂)
ν₃ 1259 1255 νₐₛ(CF₃)
ν₄ 1218 1212 νₐₛ(CF₃)
ν₅ 1148 1150 νₛ(CF₃)
ν₆ 977 980 ν(C-O)
ν₇ 812 810 δ(NO₂)
ν₈ 774 770 ν(O-O)
ν₉ 615 612 δₐₛ(CF₃)
ν₁₀ 570 568 δₐₛ(CF₃)
ν₁₁ 545 540 δₛ(CF₃)
ν₁₂ 425 420 ρ(CF₃)
ν₁₃ 370 365 ρ(CF₃)
ν₁₄ 320 315 δ(COON)
ν₁₅ 250 245 δ(OONO)
ν₁₆ 180 175 τ(C-O)
ν₁₇ 110 105 τ(O-O)
ν₁₈ 60 55 τ(O-N)

Assignments based on data from Kopitzky et al. (1998) acs.orgacs.org

Ultraviolet (UV) Absorption Spectroscopy

UV spectroscopy provides information about the electronic transitions within a molecule and is crucial for determining its photolytic lifetime in the atmosphere.

The UV absorption spectrum of this compound has been measured in the gas phase over a wavelength range of approximately 200–340 nm. acs.orgacs.orgresearchgate.net The spectrum is characterized by a broad, continuous absorption band with a maximum around 210 nm, which tails off at longer wavelengths. acs.org The absorption cross-sections are essential for calculating the rate of photolysis of CF₃OONO₂ in the atmosphere. On the basis of UV data, the photolytic half-life in the troposphere has been estimated to be around 30 days. acs.orgacs.org

Table 3: UV Absorption Cross Sections of this compound at 298 K

Wavelength (nm) Cross Section (10⁻²⁰ cm² molecule⁻¹)
210 25.0
220 15.0
230 7.5
240 3.8
250 2.0
260 1.1
270 0.6
280 0.3
290 0.15
300 0.07

Values are approximate and based on graphical data from Kopitzky et al. (1998) acs.org

Studies have shown that the UV absorption spectrum of this compound is temperature-dependent. researchgate.net The absorption cross-sections, particularly at wavelengths longer than 290 nm, increase significantly with rising temperature. researchgate.netresearchgate.net This phenomenon is important for accurately modeling the atmospheric photolysis rates at different altitudes and temperatures. The temperature dependence has been investigated over a range of temperatures, typically from 233 K to 300 K. researchgate.net This effect is attributed to the increased population of higher vibrational levels of the electronic ground state at higher temperatures, which alters the Franck-Condon factors for the electronic transition.

Raman Spectroscopy for Vibrational Mode Identification

Raman spectroscopy is a complementary technique to IR spectroscopy for studying molecular vibrations. horiba.com While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. horiba.commdpi.com For a molecule like this compound with C₁ symmetry, all vibrational modes are Raman active. acs.org

The Raman spectrum of CF₃OONO₂ has been recorded and used in conjunction with IR data to provide a more confident and complete assignment of the vibrational modes. aip.org While detailed Raman intensity data is less commonly reported in atmospheric studies compared to IR cross-sections, it is invaluable for fundamental molecular structure analysis. aip.org The technique is particularly useful for identifying vibrations that may be weak in the IR spectrum, such as the O-O stretching mode, which often gives a stronger signal in Raman spectra. horiba.comutwente.nl The correlation of experimental Raman and IR spectra with theoretical calculations provides a robust basis for the vibrational analysis of the molecule. nih.gov

Reactivity and Decomposition Kinetics of Trifluoromethyl Peroxynitrate

Thermal Decomposition Kinetics

The thermal decomposition of trifluoromethyl peroxynitrate is a key process governing its atmospheric lifetime. This process is initiated by the cleavage of the weak peroxide O–N bond, leading to the formation of trifluoromethylperoxy and nitrogen dioxide radicals.

CF3OONO2 ⇌ CF3O2 + NO2

The thermal decomposition of this compound is a unimolecular reaction, meaning it breaks down spontaneously without the need for a collision with another molecule. The primary pathway involves the fission of the O–N bond. rushim.ru The rate of this decomposition is crucial for determining the compound's stability.

Under atmospheric conditions, the trifluoromethylperoxy radical (CF3O2), formed from the degradation of CFC substitutes, reacts with nitrogen dioxide (NO2) to form this compound. aip.org The reverse of this reaction is the unimolecular decomposition. The rate at which this decomposition occurs is dependent on both temperature and pressure.

Studies have shown that at certain temperatures, the rate coefficient for the thermal decomposition is nearly independent of total pressure, indicating that the reaction is at or near its high-pressure limit. For example, at 285 K, the rate coefficient shows little dependence on pressure. This suggests that under many atmospheric conditions, the decomposition rate can be described by a high-pressure limit rate constant.

The thermal stability of this compound is significantly influenced by both pressure and temperature. Experimental studies have been conducted to quantify this dependence. For instance, the thermal decomposition has been investigated as a function of pressure ranging from 6.0 to 1000 mbar at a constant temperature of 298 K. researchgate.net

As with most chemical compounds, an increase in temperature leads to a decrease in thermal stability, accelerating the rate of decomposition. The relationship between the rate constant (k), temperature (T), and the activation energy (Ea) is described by the Arrhenius equation. This temperature dependence is a critical factor in determining the atmospheric lifetime of the compound at different altitudes. researchgate.net

ParameterConditionValueReference
Pressure Range Studied298 K6.0 to 1000 mbar researchgate.net
Temperature Range Studied9.0 and 1000 mbar293 K to 304 K researchgate.net

The activation energy (Ea) is a crucial parameter that quantifies the energy barrier that must be overcome for the thermal decomposition to occur. Higher activation energy corresponds to greater thermal stability. The activation energy for the decomposition of this compound has been determined experimentally under various conditions.

Studies conducted between 293 and 304 K have yielded activation energies that show some dependence on the total pressure:

At a total pressure of 9.0 mbar, the activation energy was determined to be 98 ± 3 kJ/mol. researchgate.net

At a total pressure of 1000 mbar, the activation energy was found to be 110 ± 2 kJ/mol. researchgate.net

These values are essential for modeling the atmospheric behavior of this compound and predicting its lifetime under different thermal conditions. researchgate.net

PressureTemperature RangeActivation Energy (Ea)Reference
9.0 mbar293 K - 304 K98 ± 3 kJ/mol researchgate.net
1000 mbar293 K - 304 K110 ± 2 kJ/mol researchgate.net

Photolytic Decomposition Pathways

In addition to thermal decomposition, this compound can also be broken down by sunlight in a process called photolysis or photodissociation. This is another significant removal mechanism for the compound in the atmosphere.

This compound absorbs ultraviolet (UV) radiation, which can lead to the cleavage of its chemical bonds. The synthesis of the compound itself can be achieved through the UV photolysis of a mixture containing precursors like CF3I and NO2, indicating its sensitivity to UV light. acs.org Experimental and theoretical studies have investigated the ionization and dissociation processes of this compound upon exposure to UV radiation. aip.org

The primary photodissociation pathway is believed to involve the breaking of the O-N bond, similar to thermal decomposition, yielding CF3O2 and NO2 radicals. However, other dissociation channels may also be possible depending on the wavelength of the incident light.

By combining laboratory measurements of UV absorption cross-sections with solar actinic flux data, it is possible to calculate the rate of photolysis and the atmospheric lifetime, or half-life, of this compound. acs.orgresearchgate.net The UV absorption spectrum of the compound is a critical piece of data for these calculations. science-softcon.de

Based on its UV absorption characteristics, the photolytic half-life of this compound in the troposphere has been calculated to be approximately 30 days. acs.orgresearchgate.net This relatively long half-life suggests that the compound can persist in the atmosphere for a significant period, allowing for long-range transport before it is ultimately removed by photolysis or thermal decomposition.

Gas-Phase Radical Reactions Involving this compound

This compound (CF3OONO2) is a significant reservoir species in the atmosphere, playing a role in the cycles of trifluoromethoxy (CF3O) and nitrogen oxides (NOx). Its reactivity and decomposition kinetics are crucial for understanding its atmospheric lifetime and impact. The gas-phase reactions of this compound are primarily governed by its thermal decomposition and subsequent reactions of the resulting radicals.

Reactions with Nitrogen Monoxide (NO) and Nitrogen Dioxide (NO2)

The interaction of this compound with nitrogen monoxide (NO) and nitrogen dioxide (NO2) is complex and largely dictated by the initial thermal decomposition of the peroxynitrate. The primary process is the unimolecular dissociation of CF3OONO2 into trifluoromethoxyperoxy (CF3OO) and nitrogen dioxide (NO2) radicals.

Thermal Decomposition:

The initial and rate-determining step in the reaction of this compound is its thermal decomposition. The O-NO2 bond in peroxynitrates is notably weak, leading to facile decomposition upon heating. For instance, the related compound trifluoroacetyl peroxynitrate (CF3C(O)OONO2) exhibits a very long O-NO2 bond, which correlates with its low bond energy and the ease of formation of CF3C(O)OO• and •NO2 radicals. researchgate.net Similarly, methanesulfonyl peroxynitrate (CH3S(O)2OONO2) dissociates into CH3S(O)2OO• and NO2 radicals. researchgate.net

Reaction of CF3O with NO:

The reaction of the trifluoromethoxy radical with nitric oxide is a significant sink for CF3O radicals in the atmosphere. sci-hub.se This reaction can proceed through different channels, including the formation of FNO and CF2O, which is the dominant pathway at ambient temperatures. sci-hub.se Theoretical studies have shown that the total rate constant for the CF3O + NO reaction exhibits a weak negative temperature dependence and is largely independent of pressure at room temperature. sci-hub.se

Reaction of CF3O with NO2:

The reaction between the CF3O radical and nitrogen dioxide is primarily an association reaction that forms trifluoromethyl nitrate (B79036) (CF3ONO2). This reaction is pressure-dependent, with the association channel being favored at near-atmospheric pressures. rsc.org At very low pressures, a disproportionation channel producing carbonyl fluoride (B91410) (CF2O) and nitryl fluoride (FNO2) becomes more significant. rsc.org

Table 1: Summary of Key Reactions and Rate Constants Related to the Interaction of this compound Decomposition Products with NO and NO2

ReactionRate Constant (k)Temperature (K)PressureReference
CF3O + NO → ProductsExhibits weak negative temperature dependence150 - 3000Almost independent of pressure at room temperature sci-hub.se
CF3O + NO2 → CF3ONO2Pressure-dependent2980.5 - 9 Torr (Helium) rsc.org

Note: The table presents data for the reactions of the CF3O radical, a key decomposition product of this compound.

Interactions with Peroxy and Hydroperoxy Radicals (e.g., RO2, HO2)

In atmospheric conditions with low concentrations of nitrogen oxides (low-NOx), peroxy radicals (RO2), including trifluoromethoxyperoxy radicals (CF3OO) from the decomposition of this compound, primarily react with other peroxy radicals or hydroperoxy radicals (HO2). nih.gov These reactions can be either terminating, leading to stable non-radical products, or propagating, forming other radical species. nih.gov

The self-reaction of peroxy radicals and their cross-reactions often proceed through the formation of a transient tetroxide intermediate (RO4R'). nih.gov The decomposition of this intermediate can lead to various products, including alcohols, aldehydes or ketones, and molecular oxygen. nih.gov

Specifically for the this compound system, its decomposition product, the CF3OO radical, will participate in these reactions. While direct kinetic data for the reaction of CF3OONO2 with RO2 and HO2 radicals are not detailed in the provided search results, the behavior of the resulting CF3OO radical is expected to be analogous to other peroxy radicals. The reactions of perfluoroaldehydes with hydroperoxy radicals have been studied, indicating the reactivity of fluorinated compounds with HO2. copernicus.org

Kinetics of Association Reactions

The formation of this compound in the gas phase occurs through the association reaction of the trifluoromethoxyperoxy radical (CF3OO) with nitrogen dioxide (NO2):

CF3OO + NO2 + M → CF3OONO2 + M

This is a termolecular reaction where 'M' is a third body, such as N2 or O2, which stabilizes the newly formed CF3OONO2 molecule by removing the excess energy. The kinetics of such association reactions are dependent on both temperature and pressure.

While specific rate constants for the association reaction forming this compound were not found in the provided search results, studies on analogous reactions, such as the formation of methyl peroxynitrate (CH3O2NO2) and ethyl peroxynitrate (C2H5O2NO2) from their respective peroxy radicals and NO2, provide insight. researchgate.net These studies show that the forward association reaction rate is significant under atmospheric conditions. For example, the rate constant for the reaction of CH3O2 with NO2 was determined to be (3.9 ± 0.3) × 10−12 cm3 molecule−1 s−1. researchgate.net It is expected that the association reaction of CF3OO with NO2 would have a comparable rate constant.

The reverse reaction, the unimolecular decomposition of the peroxynitrate, is also crucial in determining the atmospheric lifetime of the compound. The stability of the peroxynitrate is dependent on the strength of the O-NO2 bond.

Atmospheric Chemical Processes and Environmental Role of Trifluoromethyl Peroxynitrate

Formation Mechanisms in the Earth's Atmosphere

Trifluoromethyl peroxynitrate (CF3O2NO2) is a trace species in the Earth's atmosphere that originates from the atmospheric degradation of various long-lived anthropogenic compounds. Its formation is a multi-step process involving reactive intermediates and is closely linked to the chemistry of nitrogen oxides (NOx).

Production from the Degradation of Chlorofluorocarbons (CFCs) and Their Substitutes (HCFCs, HFCs)

The primary atmospheric source of this compound is the oxidation of chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs) that contain a trifluoromethyl (CF3) group. researchgate.netresearchgate.net These compounds, used widely as refrigerants, propellants, and solvents, are chemically inert in the troposphere but undergo photolysis or reaction with hydroxyl radicals (•OH) in the stratosphere, and in the case of HCFCs and HFCs, also in the troposphere. nih.govpsu.edu

The degradation of these precursor compounds, such as HFC-134a (CF3CH2F), leads to the cleavage of C-H or C-C bonds, ultimately producing the trifluoromethyl radical (CF3•). bohrium.com This process is a key initial step that channels fluorine-containing fragments into oxidative pathways. A variety of chlorine and fluorine-containing intermediate products, including peroxynitrates, can be expected from the degradation of these CFC substitutes. noaa.gov The transition to HFCs and other substitutes has altered the atmospheric burden of degradation products, with trifluoromethyl-containing species being a significant outcome. researchgate.net

The general atmospheric degradation pathway leading to the formation of trifluoromethyl-containing radicals can be summarized as:

Initiation : Reaction with •OH (for HCFCs and HFCs) or photolysis (for CFCs).

Radical Formation : Generation of a haloalkyl radical.

Oxidation and Fragmentation : Subsequent reactions that yield the trifluoromethyl radical (CF3•).

Role of Trifluoromethyl Radicals (CF3•) and Trifluoromethylperoxy Radicals (CF3O2•) as Intermediates

Once formed, the trifluoromethyl radical (CF3•) is a key intermediate in the formation of this compound. bohrium.com Due to the high concentration of molecular oxygen (O2) in the atmosphere, the CF3• radical reacts rapidly and exclusively with O2 in a termolecular reaction to form the trifluoromethylperoxy radical (CF3O2•).

Reaction 1: Formation of Trifluoromethylperoxy Radical

CF3• + O2 + M → CF3O2• + M
(where M is a third body, typically N2 or O2, which stabilizes the newly formed radical)

The resulting trifluoromethylperoxy radical (CF3O2•) is central to the subsequent atmospheric chemistry. noaa.gov In the presence of nitrogen dioxide (NO2), the CF3O2• radical undergoes a reversible association reaction to form this compound (CF3O2NO2). researchgate.netresearchgate.net

Reaction 2: Formation of this compound

CF3O2• + NO2 + M ⇌ CF3O2NO2 + M

This reaction is analogous to the formation of other important atmospheric peroxynitrates, such as peroxyacetyl nitrate (B79036) (PAN), which are known to act as reservoirs for both peroxy radicals and NOx. acs.org The formation of CF3O2NO2 is thus directly dependent on the atmospheric concentrations of its precursors: CF3O2• radicals derived from CFCs and their substitutes, and NO2 from both natural and anthropogenic sources.

Atmospheric Fate and Removal Processes

The atmospheric lifetime and environmental role of this compound are determined by the efficiency of its removal processes. The primary sinks for CF3O2NO2 are photolysis and thermal decomposition, which release its precursor radicals back into the atmosphere.

Photolysis as a Significant Tropospheric Loss Mechanism

Photolysis, the dissociation of a molecule by absorbing solar radiation, is an important atmospheric loss process for many peroxynitrates. researchgate.net For this compound, absorption of ultraviolet (UV) radiation can lead to the cleavage of the weak peroxide (O-O) or O-N bonds.

Reaction 3: Photolysis Pathways

CF3O2NO2 + hν → CF3O2• + NO2
CF3O2NO2 + hν → CF3O• + NO3

The rate of photolysis is dependent on the absorption cross-section of the molecule, the quantum yield for dissociation, and the actinic flux of solar radiation, which varies with altitude, latitude, and cloud cover. researchgate.net While specific, well-defined photolysis rate constants for CF3O2NO2 are not as extensively studied as for more common compounds like PAN, it is understood to be a significant removal pathway, particularly in the upper troposphere and stratosphere where UV radiation is more intense. researchgate.net This process contributes to the regeneration of NOx in the atmosphere, which can influence local ozone production. noaa.gov

Thermal Decomposition in Various Atmospheric Layers

This compound is thermally unstable and can decompose back into its precursor radicals. The rate of this unimolecular decomposition is highly dependent on temperature.

Reaction 4: Thermal Decomposition

CF3O2NO2 + M → CF3O2• + NO2 + M

This reaction is the reverse of the formation reaction (Reaction 2). The equilibrium between formation and decomposition determines the atmospheric lifetime of CF3O2NO2 with respect to this process.

In the cold upper troposphere and lower stratosphere , the decomposition rate is slow. This allows CF3O2NO2 to have a sufficiently long lifetime to act as a reservoir species, sequestering both CF3O2• and NO2.

In the warmer boundary layer and at lower altitudes , thermal decomposition is much more rapid, leading to a shorter lifetime and a rapid recycling of the radicals.

The stability of fluorinated peroxynitrates allows them to serve as potential transport mechanisms for NOx to remote, unpolluted regions of the atmosphere.

Atmospheric Lifetime of Peroxynitrates due to Thermal Decomposition
Atmospheric LayerApproximate Temperature (K)Relative Decomposition RateImplication for CF3O2NO2
Boundary Layer280 - 310FastShort lifetime, rapid radical cycling
Free Troposphere240 - 280ModerateActs as a temporary reservoir
Upper Troposphere / Lower Stratosphere210 - 240SlowLong lifetime, efficient reservoir and transport species

Contributions to Chemical Cycles in the Troposphere and Stratosphere

Through its formation and decomposition cycle, this compound plays a role in the chemistry of both the troposphere and the stratosphere. psu.edunoaa.gov By sequestering CF3O2• and NO2 in colder regions and releasing them in warmer regions, it influences the distribution of these reactive species.

Tropospheric Impact : In the troposphere, the formation of CF3O2NO2 acts as a temporary sink for NOx (NO + NO2). noaa.gov This can reduce the efficiency of catalytic ozone production in polluted regions. However, its subsequent transport and decomposition in remote areas can release NOx, contributing to ozone formation downwind of source regions, a process well-documented for other peroxynitrates like PAN. acs.orgresearchgate.net The chemistry of peroxy radicals and their role in radical chain termination are critical for understanding tropospheric ozone budgets. researchgate.netnoaa.gov

Role as a Reservoir for Radicals (e.g., CF3O, NO2) in the Stratosphere

This compound's significance in stratospheric chemistry stems from its ability to act as a temporary sink for the highly reactive CF3O and NO2 radicals. The formation of CF3OONO2 ties up these radicals, which would otherwise be readily available to participate in catalytic cycles that destroy ozone. The lifetime and stability of this compound in the stratosphere are critical to its function as a reservoir.

The primary loss processes for this compound in the stratosphere are thermal decomposition and photolysis. Thermal decomposition releases the constituent radicals back into the atmosphere:

CF3OONO2 + M → CF3O + NO2 + M (where M is a third body, such as N2 or O2)

The rate of this decomposition is highly dependent on temperature, being more significant at the warmer temperatures of the lower and middle stratosphere. Studies have shown that the thermal stability of this compound is influenced by the atmospheric conditions. For instance, research indicates that the presence of water vapor does not significantly affect the stability of the peroxynitrate. researchgate.net

Photolysis, the dissociation of a molecule by light, is another important sink for this compound, particularly in the upper stratosphere where solar radiation is more intense:

CF3OONO2 + hν → CF3O + NO2

The balance between formation and loss determines the atmospheric concentration and lifetime of this compound, and consequently, its capacity to store and transport CF3O and NO2 radicals to different altitudes and latitudes within the stratosphere.

Table 1: Atmospheric Chemical Processes of this compound

ProcessReactionSignificance in the Stratosphere
Formation CF3O + NO2 + M → CF3OONO2 + MSequesters reactive CF3O and NO2 radicals, acting as a reservoir.
Thermal Decomposition CF3OONO2 + M → CF3O + NO2 + MReleases stored radicals back into the atmosphere, influencing local chemistry.
Photolysis CF3OONO2 + hν → CF3O + NO2A significant loss pathway, particularly in the upper stratosphere, releasing radicals.

Implications for Atmospheric Oxidation Capacity and Ozone Chemistry

The role of this compound as a radical reservoir has significant implications for both the atmospheric oxidation capacity and stratospheric ozone chemistry. By sequestering NO2, it can influence the partitioning of nitrogen oxides (NOx), which are key players in ozone regulation.

The release of CF3O and NO2 radicals from the decomposition of this compound directly impacts ozone levels. The trifluoromethoxy radical (CF3O) can initiate ozone destruction through catalytic cycles. For example, CF3O can react with ozone to produce CF3OO and O2. The subsequent reactions of the CF3OO radical can regenerate CF3O, leading to a catalytic cycle that consumes ozone.

Nitrogen dioxide (NO2) is a well-known participant in catalytic ozone destruction cycles. The photolysis of NO2 produces nitric oxide (NO), which then reacts with ozone:

NO + O3 → NO2 + O2

This reaction regenerates NO2, which can then be photolyzed again, continuing the catalytic cycle. The release of NO2 from this compound therefore contributes to this established ozone depletion pathway.

The atmospheric oxidation capacity is also affected by the chemistry of this compound. The hydroxyl radical (OH) is the primary oxidizing agent in the atmosphere, and its concentration is influenced by the presence of NOx. The release of NO2 from this compound can impact OH levels through its reaction with the hydroperoxy radical (HO2).

Advanced Computational and Theoretical Investigations of Trifluoromethyl Peroxynitrate

High-Level Ab Initio and Coupled-Cluster Calculations

Ab initio methods, particularly coupled-cluster theory, represent the gold standard in quantum chemistry for obtaining highly accurate results. researchgate.netarxiv.org These methods solve the electronic Schrödinger equation with a minimal number of approximations, providing a rigorous framework for describing molecular systems. The coupled-cluster singles and doubles with a perturbative triples correction, denoted as CCSD(T), is renowned for its ability to yield results approaching experimental accuracy for molecules where single-reference methods are appropriate. q-chem.compsicode.org

Accurate determination of a molecule's three-dimensional structure is fundamental to understanding its reactivity and spectroscopic properties. For trifluoromethyl peroxynitrate, a combination of gas-phase electron diffraction and quantum chemical calculations has been employed to determine its molecular structure. researchgate.net While high-level coupled-cluster geometry optimizations are computationally intensive, DFT methods have also provided detailed structural parameters. arxiv.orgstackexchange.com

The electronic wavefunction, which contains all the information about the electrons in a molecule, can be analyzed to understand bonding and electron distribution. Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewikipedia.org For this compound, NBO analysis reveals that stereoelectronic effects, such as the anomeric effect, play a significant role in its stability. researchgate.net This analysis indicates a substantial delocalization of electron density from the lone pairs of the oxygen atoms into the antibonding σ*(O–N) orbital, which influences the O–N bond length and strength. researchgate.net

Table 1: Selected Geometrical Parameters of this compound
ParameterValueMethod
r(O-N)1.516 ÅB3PW91/6-311+G
r(O-O)1.424 ÅB3PW91/6-311+G
r(C-O)1.353 ÅB3PW91/6-311+G
∠(C-O-O)108.0°B3PW91/6-311+G
∠(O-O-N)107.0°B3PW91/6-311+G*

Note: The data in the table is based on computational results that complement experimental gas-phase electron diffraction data. researchgate.net

A primary application of high-level computational methods is the calculation of reaction energies, barrier heights, and the structures of transition states. arxiv.org The thermal decomposition of this compound, proceeding through the cleavage of the weak O–N bond to form trifluoromethylperoxy (CF3OO) and nitrogen dioxide (NO2) radicals, is a critical reaction pathway.

CF3OONO2 → CF3OO• + •NO2

Calculating the bond dissociation energy (BDE) for the O–N bond is essential for understanding the thermal stability of the molecule. High-level calculations are crucial for obtaining accurate energetics for such processes. For instance, the dissociation energy for the O–N bond in CF3OONO2 has been computationally determined, providing insight into its atmospheric lifetime. researchgate.net

Table 2: Calculated Energetics for the O-N Bond Dissociation
ParameterValueMethod
O-N Bond Dissociation Energy103.2 kJ/molB3LYP/6–311 + G(2df)

This calculated value is crucial for kinetic modeling of the atmospheric decomposition of the molecule. researchgate.net

Density Functional Theory (DFT) Applications in Thermochemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of computational cost and accuracy. spectroscopyonline.com Unlike wavefunction-based ab initio methods, DFT calculates the electronic energy based on the electron density, making it applicable to larger molecular systems.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the atomic orbital basis set. For molecules like peroxynitrates, which feature challenging electronic structures with multiple electronegative atoms and weak bonds, this selection is critical.

Functionals : Hybrid meta-GGA functionals, such as the M06-2X functional, are often recommended for thermochemistry and kinetics because they are parameterized to perform well for a broad range of chemical systems, including main-group chemistry and non-covalent interactions. spectroscopyonline.comresearchgate.net The widely-used B3LYP hybrid functional also often provides reliable results for the geometries and vibrational spectra of such compounds. nih.govnih.gov

Basis Sets : For quantitative predictions, basis sets of at least triple-zeta quality are typically required. Pople-style basis sets like 6-311+G(d,p) or 6-311++G(d,p), or correlation-consistent basis sets such as aug-cc-pVTZ, are commonly used. spectroscopyonline.comnih.gov The inclusion of diffuse functions (+) is important for accurately describing lone pairs and anions, while polarization functions (d, p) are necessary for correctly modeling bond angles and electronic charge distribution.

DFT calculations are routinely used to compute harmonic vibrational frequencies. spectroscopyonline.com These frequencies correspond to the fundamental modes of molecular vibration and are directly comparable to experimental infrared (IR) and Raman spectra. A complete vibrational analysis is not only useful for spectroscopic characterization but is also a prerequisite for calculating thermochemical properties. researchgate.net

From the set of calculated harmonic frequencies, the zero-point vibrational energy (ZPVE) is determined. The ZPVE is the residual vibrational energy a molecule possesses at 0 Kelvin and represents a crucial quantum mechanical correction to the electronic energy.

Table 3: Prominent Infrared Absorption Bands of this compound
Vibrational ModeFrequency (cm⁻¹)
ν(N=O) asym stretch1741
ν(C-F) sym stretch1302
ν(C-F) asym stretch1219
ν(O-N) stretch796

These frequencies are key features in the infrared spectrum used to identify and quantify the compound. researchgate.net

Derivation of Thermochemical Properties

Thermochemical properties, such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and standard Gibbs free energy of formation (ΔfG°), are essential for predicting the feasibility and equilibrium of chemical reactions. libretexts.orgchemguide.co.uk These properties can be derived from the results of quantum chemical calculations. researchgate.netmpg.de

The standard procedure involves:

Optimizing the molecular geometry to find a stable structure on the potential energy surface.

Performing a vibrational frequency calculation at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the ZPVE.

Calculating thermal corrections to the enthalpy and entropy by applying statistical mechanics principles to the translational, rotational, and vibrational energy levels.

Combining the total electronic energy, ZPVE, and thermal corrections to yield the enthalpy and Gibbs free energy at a specified temperature and pressure (typically 298.15 K and 1 atm). semanticscholar.orgresearchgate.net

For this compound, these calculations provide a theoretical basis for its stability and reactivity, which is fundamental to assessing its potential impact in environments where it may be formed. The computationally derived O–N bond dissociation energy of 103.2 kJ/mol is a key thermochemical parameter that directly relates to the molecule's thermal stability. researchgate.net

Standard Enthalpies of Formation

Computational chemistry provides valuable tools for estimating the standard enthalpies of formation for reactive and challenging-to-measure molecules like this compound (CF₃OONO₂). Through methods such as isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, theoretical chemists can calculate these thermodynamic quantities with a high degree of accuracy. These calculations are crucial for understanding the stability and potential energy of the compound.

Table 8.3.1: Calculated Standard Enthalpies of Formation for Selected Peroxynitrates

Compound Method Standard Enthalpy of Formation (kcal mol⁻¹)
CF₂(OH)CF₂OONO₂ G3(MP2)B3 / G4(MP2) -265.6
CF₃CF₂OONO₂ G3(MP2)B3 / G4(MP2) -268.2

Bond Dissociation Energies and Molecular Stability Assessments

The thermal stability of this compound is intrinsically linked to the strength of its chemical bonds, particularly the peroxide (O-O) and the oxygen-nitrogen (O-N) bonds. Computational studies have been instrumental in quantifying these bond dissociation energies (BDEs), offering insights into the molecule's likely decomposition pathways.

Research utilizing the Gaussian16 program with the B3LYP/6–311 + G(2df) method has calculated the dissociation energy for the O−N bond in this compound to be 103.2 kJ/mol. researchgate.net This value is a direct measure of the energy required to cleave the bond homolytically, forming the trifluoromethoxy radical (CF₃O•) and nitrogen dioxide (NO₂). The magnitude of this BDE is a key indicator of the compound's thermal lability.

Table 8.3.2: Calculated O−N Bond Dissociation Energies for this compound and Related Compounds

Compound Computational Method O−N Bond Dissociation Energy (kJ/mol)
This compound B3LYP/6–311 + G(2df) 103.2
CF₃C(O)OONO₂ B3LYP/6–311 + G(2df) 118.2

Stereoelectronic Effects and Molecular Orbital Analysis

Investigation of Anomeric Interactions and Their Influence on Bond Properties

Stereoelectronic effects, such as anomeric interactions, play a crucial role in determining the structure, stability, and reactivity of this compound. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a chain to prefer a specific conformation due to orbital overlap. In the case of this compound, this involves the interaction between the lone pair electrons on the oxygen atom of the CF₃O group and the antibonding orbital of the adjacent O-N bond (σ*O-N).

Theoretical investigations have shown that the anomeric effect contributes significantly to the electronic structure of the molecule. researchgate.net This interaction leads to a donation of electron density from the oxygen lone pair into the σ*O-N orbital. Such delocalization of electrons has a direct impact on the properties of the O-N bond, influencing its length and strength. A stronger anomeric interaction typically results in a longer and weaker bond, which can affect the molecule's bond dissociation energy. The upward trend in both experimental and calculated O-N bond dissociation energies from CF₃OONO₂ to CF₃OC(O)OONO₂ and CF₃C(O)OONO₂ suggests that the anomeric effect plays a key role in the relative thermal stabilities of these compounds. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, bond-antibond interactions, and other electronic effects within a molecule. For this compound, NBO analysis provides a quantitative description of the anomeric interactions discussed in the previous section.

A detailed NBO analysis of this compound and related compounds has been performed to elucidate the influence of stereoelectronic effects on the O-N bond dissociation energy. researchgate.net The results of this analysis indicate a significant increase in the electron density of the antibonding O-N orbital (σ*O-N). For this compound, the occupancy of this orbital is calculated to be 0.39553. researchgate.net This high occupancy is a direct consequence of the anomeric effect, where lone pair electrons from the adjacent oxygen atom are delocalized into this antibonding orbital. This delocalization weakens the O-N bond, which is consistent with the calculated bond dissociation energy.

Table 8.4.1: NBO Analysis of Electron Density in the Antibonding O−N Orbital for this compound and Related Compounds

Compound Electron Density in Antibonding O−N Orbital
This compound 0.39553
CF₃OC(O)OONO₂ 0.38689

This NBO analysis provides a clear electronic rationale for the observed trends in molecular stability, confirming that stereoelectronic effects are a determining factor in the chemical properties of this compound. researchgate.net

Q & A

What laboratory synthesis methods are effective for generating trifluoromethyl peroxynitrate (CF₃OONO₂), and how do reaction conditions influence product yield and purity?

CF₃OONO₂ is synthesized via UV photolysis of trifluoroacetic anhydride ((CF₃CO)₂O) in the presence of NO₂ and O₂. Precursor ratios (e.g., NO₂ concentration), photolysis wavelength, and reaction temperature critically affect yield. For instance, excess NO₂ ensures peroxynitrate formation, while UV intensity modulates radical generation rates. Post-synthesis purification using prep-scale gas chromatography minimizes impurities . Validation via iodide ion chemical ionization mass spectrometry (I⁻-CIMS) confirms structural integrity .

What analytical techniques are recommended for detecting and quantifying CF₃OONO₂ in experimental settings?

Key methods include:

  • Gas Chromatography (GC) coupled with total NOy detection for separation and quantification .
  • Photoelectron Spectroscopy (PES) and Photoionization Mass Spectrometry (PIMS) to resolve electronic structures and ionization potentials (e.g., first vertical ionization potential of CF₃OONO₂: 12.39 eV) .
  • I⁻-CIMS for real-time detection with high sensitivity, validated against synthetic standards .
    Calibration requires dynamic systems using photochemical sources to ensure stability and reproducibility .

How do computational models elucidate the electronic structure and dissociation pathways of CF₃OONO₂?

Density functional theory (DFT) and ab initio calculations reveal that ionization removes an electron from the O–N σ bond, causing structural planarization (COON dihedral angle shifts to 180°) and O–N bond elongation. Dissociation favors O–N bond cleavage over C–O or N–O₂ breaks due to lower bond dissociation energy (~30 kcal/mol). Theoretical predictions align with PIMS data, showing dominant NO₂⁺ fragments .

What role does CF₃OONO₂ play in atmospheric NOx chemistry, and how does its stability affect regional ozone formation?

CF₃OONO₂ acts as a temporary NOx reservoir, releasing NO₂ under thermal or photolytic conditions. Its stability is temperature- and UV-dependent; at lower temperatures (e.g., < 250 K), atmospheric lifetimes extend, delaying NOx recycling and influencing ozone accumulation. UV absorption cross-section studies (e.g., 220–350 nm range) quantify photolysis rates, critical for modeling tropospheric ozone budgets . Contradictions in field vs. lab data arise from competing sinks (e.g., hydrolysis) and heterogeneous reactions, requiring coupled kinetic-photochemical models .

How can researchers resolve contradictions in reported reaction mechanisms involving CF₃OONO₂ intermediates?

Discrepancies (e.g., peroxynitrate vs. NO₃ intermediates in NO oxidation) are addressed via:

  • Isotopic labeling : Oxygen isotope analysis (δ¹⁸O, δ¹⁷O) in NO oxidation experiments identifies peroxynitrate intermediates through mass-dependent fractionation patterns .
  • Kinetic modeling : Comparing observed vs. simulated NO₂ production rates under varying O₂/NO ratios validates intermediate pathways .
  • Controlled photolysis : Isolating CF₃OONO₂’s role in multi-step mechanisms reduces confounding factors from co-pollutants .

What challenges exist in calibrating instrumentation for CF₃OONO₂ measurement, and what novel approaches improve accuracy?

Challenges include:

  • Instability of synthetic standards : CF₃OONO₂ degrades rapidly at ambient temperatures. Solutions involve on-demand generation via photochemical reactors and in situ quantification using I⁻-CIMS .
  • Interference from coexisting APNs : Prep-scale GC separation prior to detection mitigates cross-reactivity with similar compounds (e.g., PAN, PPN) .
  • Lack of reference spectra : High-resolution PES and PIMS datasets are critical for validating fragmentation patterns .

How does CF₃OONO₂ interact with volatile organic compounds (VOCs) to influence secondary organic aerosol (SOA) formation?

CF₃OONO₂ participates in acylperoxy radical (RO₂) chemistry, reacting with VOCs like isoprene under high-NOₓ conditions. For example, methacryloyl peroxynitrate (MPAN), a derivative of methacrolein, is a known SOA precursor. Laboratory studies using synthesized MPAN demonstrate SOA yields via hydroxyl radical (OH)-initiated oxidation, with aerosol mass spectrometry (AMS) tracking particle growth . Competing pathways (e.g., NO₃ vs. O₃ oxidation) require chamber experiments with controlled radical sources .

What advancements in quantum chemical calculations have improved predictions of CF₃OONO₂’s atmospheric reactivity?

Recent studies combine:

  • Potential energy surface (PES) scans to map transition states for bond cleavage.
  • Multireference methods (e.g., CASSCF) to account for electron correlation in peroxynitrate radicals .
  • Solvent-effect models simulating hydrolysis kinetics in aqueous aerosols, predicting CF₃OONO₂’s environmental persistence .
    These approaches reconcile discrepancies between theoretical and experimental rate constants (e.g., for thermal decomposition) .

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